molecular formula C5H3F3N2S B13455386 5-Pyrimidinethiol, 2-(trifluoromethyl)-

5-Pyrimidinethiol, 2-(trifluoromethyl)-

Cat. No.: B13455386
M. Wt: 180.15 g/mol
InChI Key: NZDHMQXRTDJDPU-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-5-thiol is a heterocyclic compound characterized by a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a thiol group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trifluoromethyl)pyrimidine-5-thiol typically involves cyclization reactions. One common method is the [4+2] cyclization of 2-trifluoromethyl 1,3-diazabutadienes . Another approach involves the direct interaction of 2-halo derivatives with sulfur-containing reagents . These reactions are often carried out under mild conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for 2-(trifluoromethyl)pyrimidine-5-thiol are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)pyrimidine-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)pyrimidine-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

2-(Trifluoromethyl)pyrimidine-5-thiol is unique due to the specific positioning of the trifluoromethyl and thiol groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiol group provides reactive sites for further chemical modifications .

Properties

Molecular Formula

C5H3F3N2S

Molecular Weight

180.15 g/mol

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-thiol

InChI

InChI=1S/C5H3F3N2S/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H

InChI Key

NZDHMQXRTDJDPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)S

Origin of Product

United States

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